molecular formula C9H15BN2O4S B3097702 [5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid CAS No. 1314987-50-2

[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid

Cat. No. B3097702
CAS RN: 1314987-50-2
M. Wt: 258.11 g/mol
InChI Key: BHXPLHQBIOVPCK-UHFFFAOYSA-N
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Description

“[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid” is a type of organoboron compound . It is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid” can be found in databases like PubChem . It is characterized by its molecular formula C9H15BN2O4S.


Chemical Reactions Analysis

“[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid” can participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid” include a molecular formula of C9H15BN2O4S . More detailed properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume can be found in databases like ChemSpider .

Scientific Research Applications

Suzuki–Miyaura Coupling

“[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid” can be used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions. It’s known for its mild and functional group tolerant reaction conditions, and the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Preparation of Linear Poly (Phenylpyridyl) Chains

This compound can also be used to prepare new linear poly (phenylpyridyl) chains through Suzuki coupling . These chains can have various applications in the field of materials science.

Synthesis of Oligopyridyl Foldamers

“[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid” can be used in the synthesis of oligopyridyl foldamers, which are designed to mimic the α-helix twist . These foldamers can be used in the study of protein folding and misfolding, which is crucial in understanding many diseases.

Development of Therapeutic Enzymatic Inhibitors

This compound can be used in the development of many highly significant therapeutic enzymatic inhibitors . Enzyme inhibitors are substances which alter the catalytic action of the enzyme and consequently slow down, or in some cases, stop catalysis.

Development of Kinase Inhibitors

“[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid” can also be used in the development of kinase inhibitors . Kinase inhibitors are an important class of drugs that block certain enzymes called kinases that cells use during normal functions.

Synthesis of Receptor Antagonists

This compound can be used in the synthesis of receptor antagonists . Receptor antagonists are a type of receptor ligand or drug that blocks or dampens a biological response by binding to and blocking a receptor rather than activating it like an agonist.

Safety And Hazards

“[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid” can be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for “[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid” could involve its use in various chemical reactions, particularly Suzuki–Miyaura (SM) cross-coupling reactions . As a relatively stable, readily prepared, and generally environmentally benign organoboron reagent , it has potential for use in a variety of applications in the field of organic chemistry.

properties

IUPAC Name

[5-(tert-butylsulfamoyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O4S/c1-9(2,3)12-17(15,16)8-4-7(10(13)14)5-11-6-8/h4-6,12-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXPLHQBIOVPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)S(=O)(=O)NC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Tert-butylsulfamoyl)pyridin-3-yl]boronic acid

Synthesis routes and methods

Procedure details

A solution of 5-bromo-pyridine-3-sulfonic acid tert-butylamide (CAS 911111-80-3; WO2010007) (11.4 g, 39 mmol) in tetrahydrofuran (200 ml) was treated with triisopropyl borate (33 ml, 144 mmol) and cooled to −78° C. A solution of n-butyl lithium in hexane (1.6M, 90 ml, 144 mmol) was added cautiously whereby the reaction temperature was kept below −60° C. The reaction mixture was stirred for 3.5 hours at −78° C. For the workup, the reaction mixture was treated with water (300 ml), stirred at room temperature for 15 minutes, and then extracted with ethyl acetate. The aqueous layer was separated and acidified with hydrochloric acid (3M) to pH 4. Thereafter, solid sodium chloride was added, and the aqueous layer was extracted with ethyl acetate. The organic layers were combined, dried over magnesium sulphate, filtered, and the solvent evaporated to give a light yellow amorphous product. For purification, the residue was dissolved at room temperature in a 3:1-mixture of water and isopropanol (100 ml). More water was added (total volume: 200 ml), then the solution cooled to 0° C., stirred for 30 minutes. The precipitate was filtrated, the solid washed with water and dried at high vacuum to give the 5-(N-tert-butylsulfamoyl)pyridin-3-ylboronic acid (5.06 g, 50% yield) as an off-white solid. MS (ISN): m/z=257.1 [M−H]−.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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